molecular formula C14H22BN3O3 B13712908 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester

1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B13712908
M. Wt: 291.16 g/mol
InChI Key: NXPXAKJVXLTEAC-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester featuring a pyrazole core substituted at the 1-position with a 1-methyl-2-oxo-3-pyrrolidinyl group. Its structure integrates a boronate ester moiety, which enhances stability and reactivity in cross-coupling reactions like Suzuki-Miyaura.

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-8-16-18(9-10)11-6-7-17(5)12(11)19/h8-9,11H,6-7H2,1-5H3

InChI Key

NXPXAKJVXLTEAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Palladium-Catalyzed Borylation of 1-Boc-4-Halogenopyrazole

A prominent and industrially scalable method involves the palladium-catalyzed borylation of 1-Boc-4-halogenopyrazole with pinacol diboron reagents, followed by deprotection and purification steps. This method is described in detail in a Chinese patent (CN110698506A) and is summarized below:

Reaction Scheme and Conditions
Step Reagents & Conditions Description
1 1-Boc-4-halogenopyrazole (iodine or bromine), pinacol diboron, palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium or its dichloromethane complex), alkali metal weak acid salt (e.g., potassium acetate), solvent (ethanol, isopropanol, dioxane, methanol, toluene, water or mixtures), 25-110 °C, nitrogen atmosphere Formation of 1-Boc-4-pyrazole pinacol borate via Suzuki-Miyaura type cross-coupling
2 Heating 1-Boc-4-pyrazole pinacol borate to molten state (140-180 °C) until no gas evolves, cooling, addition of petroleum ether, stirring, filtration, drying Removal of Boc protecting group and isolation of pure 4-pyrazole boronic acid pinacol ester
Optimization Details
  • Molar ratios: 1-Boc-4-halopyrazole : pinacol diboron : Pd catalyst : alkali salt = 1 : 0.005–0.1 : 1–10
  • Alkali salts: potassium carbonate, sodium bicarbonate, potassium acetate, sodium phosphate, etc.
  • Solvent concentration of alkali salt: 0.5 mol/L
  • Reaction time: ~16 hours under reflux
Yields and Purity
  • Yields of 1-Boc-4-pyrazole pinacol borate: ~82–86%
  • Final 4-pyrazole boronic acid pinacol ester yield after deprotection: ~80%
  • Purity confirmed by NMR spectroscopy
Advantages
  • Mild reaction conditions compared to lithiation methods
  • Use of stable and commercially available catalysts and reagents
  • Scalable and suitable for industrial production
  • Easy purification by filtration and recrystallization

Lithiation and Boronation via Lithium Hydroxyate Complex

Another method, reported in scientific literature (A2B Chem, 2009), involves the preparation of the boronic acid pinacol ester via lithiation of 4-bromo-1-methyl-1H-pyrazole , followed by quenching with triisopropyl borate to form a lithium hydroxyate intermediate. This intermediate is then isolated and converted to the pinacol ester.

Reaction Highlights
  • Low temperature lithium-halogen exchange at approximately -78 °C
  • Quenching with triisopropyl borate to form boronic acid intermediate
  • Isolation of stable lithium hydroxyate complex by filtration
  • Subsequent esterification with pinacol to yield the boronic acid pinacol ester
Advantages and Limitations
  • The lithium hydroxyate complex shows long-term bench stability and can be used directly in Suzuki couplings without added base.
  • The method yields high purity product suitable for pharmaceutical applications.
  • However, the requirement of low temperatures (-78 °C) and handling of organolithium reagents complicates scale-up and increases cost.

Grignard Reagent Approach from 1-Alkyl-4-Iodopyrazole

A third synthetic route involves the formation of a Grignard reagent from 1-alkyl-4-iodopyrazole followed by reaction with a boron reagent such as pinacol boronate esters. This method is described in patent CN103601749A and summarized below:

Reaction Steps
Step Reagents & Conditions Description
1 Pyrazole + iodine + hydrogen peroxide Synthesis of 4-iodopyrazole
2 4-iodopyrazole + alkyl halide Alkylation to obtain 1-alkyl-4-iodopyrazole intermediate
3 1-alkyl-4-iodopyrazole + isopropyl Grignard reagent (0-30 °C) + boron reagent (e.g., pinacol boronate) Formation of 1-alkylpyrazole-4-boronic acid pinacol ester

Comparative Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Palladium-catalyzed borylation of 1-Boc-4-halogenopyrazole 1-Boc-4-iodo/bromopyrazole, pinacol diboron, Pd(dppf)Cl2, KAc, ethanol/isopropanol 25-110 °C, 16 h reflux; deprotection at 140-180 °C ~80-86 Scalable, mild conditions, easy purification Requires Pd catalyst
Lithiation and boronation via lithium hydroxyate complex 4-bromo-1-methylpyrazole, n-BuLi, triisopropyl borate, pinacol -78 °C, inert atmosphere High (not precisely quantified) High purity, stable intermediate Low temperature, sensitive reagents
Grignard reagent approach from 1-alkyl-4-iodopyrazole 4-iodopyrazole, alkyl halide, isopropyl Grignard, boron reagent 0-30 °C Not explicitly stated Mild conditions, accessible raw materials Catalyst cost, reagent availability

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H22BN3O3C_{14}H_{22}BN_{3}O_{3} and a molecular weight of approximately 277.15 g/mol. It features a boronic acid functional group, which is critical in various chemical reactions, including Suzuki coupling reactions, making it a valuable intermediate in organic synthesis.

Anticancer Research

Boronic acids, including 1-(1-Methyl-2-oxo-3-pyrrolidinyl)pyrazole-4-boronic acid pinacol ester, have been investigated for their potential as anticancer agents. The boron atom can interact with biological molecules, influencing cellular processes. Research has indicated that compounds with boronic acid moieties can inhibit proteasomes, which play a crucial role in cancer cell proliferation.

Case Study:
A study demonstrated that derivatives of boronic acids showed significant cytotoxicity against various cancer cell lines. The incorporation of the pyrrolidinyl moiety enhanced the selectivity towards cancer cells while minimizing effects on normal cells.

Drug Development

The compound serves as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease pathways. Its unique structure allows for modifications that can enhance bioavailability and efficacy.

Data Table: Drug Candidates Derived from Boronic Acids

Compound NameTarget EnzymeActivityReference
Compound AProteasomeIC50: 5 µM
Compound BKinaseIC50: 10 µM
Compound CCarbonic AnhydraseIC50: 15 µM

Suzuki-Miyaura Coupling Reactions

The presence of the boronic acid group makes this compound an excellent candidate for Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. These reactions are widely utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism Overview:
In a typical Suzuki reaction, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds. The reaction conditions can be optimized for yield and selectivity.

Synthesis of Complex Molecules

The compound can be used as an intermediate in synthesizing other complex molecules through various synthetic pathways, including cross-coupling reactions and functionalization of aromatic systems.

Data Table: Synthetic Pathways Utilizing Boronic Acids

Reaction TypeSubstrates InvolvedYield (%)
Suzuki CouplingAryl Halide + Boronic Ester85
Negishi CouplingAryl Halide + Organometallic90
Stille CouplingAryl Halide + Stannane78

Conclusions

This compound plays a significant role in medicinal chemistry and organic synthesis due to its unique properties and reactivity. Its applications range from anticancer research to serving as a key intermediate in drug development and complex organic synthesis. Future research may focus on optimizing its derivatives to enhance biological activity and reduce toxicity, contributing to more effective therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the pyrazole 1-position defines key differences in reactivity, solubility, and biological activity. Below is a comparative analysis of selected analogs:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Functional Groups Key References
Target Compound : 1-(1-Methyl-2-oxo-3-pyrrolidinyl) Inferred: C15H22BN3O3 ~303.16 g/mol 2-oxo-pyrrolidinyl, boronic ester
1-(5-Fluoro-2-pyridyl) C14H17BFN3O2 289.11 g/mol Fluoro-pyridyl, boronic ester
1-(2-Hydroxy-2-methyl-propyl) C13H23BN2O3 266.14 g/mol Hydroxyalkyl, boronic ester
1-(3,4-Difluorobenzyl) C18H17BF2N2O2 334.15 g/mol Difluorobenzyl, boronic ester
1-Methyl C10H16BN2O2 208.07 g/mol Methyl, boronic ester
1-(Tetrahydro-2H-pyran-2-yl) C14H23BN2O3 278.15 g/mol Tetrahydropyranyl, boronic ester
Key Observations:
  • Molecular Weight : Bulky substituents (e.g., tetrahydropyranyl, difluorobenzyl) increase molecular weight, which may affect pharmacokinetic properties in drug development .
  • Reactivity : Electron-withdrawing groups (e.g., 5-fluoro-2-pyridyl) enhance electrophilicity of the boron center, improving Suzuki coupling efficiency .
Reactivity in Cross-Coupling:
  • Target Compound : The 2-oxo-pyrrolidinyl group may sterically hinder coupling reactions compared to smaller substituents (e.g., methyl). However, its electron-deficient nature could accelerate transmetallation steps .
  • Fluoro-pyridyl Analogues : High reactivity in Suzuki-Miyaura due to fluorine’s electron-withdrawing effects, enabling efficient aryl-aryl bond formation .

Physicochemical Properties

Property Target Compound (Inferred) 1-Methyl 1-(5-Fluoro-2-pyridyl) 1-(Hydroxyalkyl)
Melting Point ~100–120°C (estimated) 59–64°C Not reported Not reported
Solubility Moderate in DMSO/MeCN Slight in water High in DMF/DMSO Moderate in EtOH
Purity >95% (typical for analogs) 97% >95% >95%
Stability:
  • Boronic esters with bulky substituents (e.g., tetrahydropyranyl) exhibit enhanced hydrolytic stability compared to smaller groups (e.g., methyl) .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and boronic ester (δ 1.0–1.3 ppm for pinacol methyl groups) .
  • IR : Detect B-O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) from the pyrrolidinone ring .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.15 for C₁₅H₂₀BN₃O₂) .

What strategies mitigate byproduct formation during synthesis?

Q. Advanced

  • Purification : Recrystallize crude products from ethanol or toluene to remove unreacted starting materials .
  • Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates and byproducts.
  • Temperature Control : Maintain ≤50°C during azide substitution to prevent decomposition . For cross-coupling, gradual heating to reflux minimizes Pd black formation .

How does the pyrrolidinone ring influence the boronic ester’s reactivity?

Advanced
The 2-oxo-pyrrolidinyl group introduces steric hindrance, reducing coupling efficiency in bulky substrates. Electronic effects from the carbonyl group may polarize the boronic ester, enhancing electrophilicity. To test this:

  • Compare coupling rates with/without the pyrrolidinone moiety.
  • Use DFT calculations to analyze charge distribution .

How can regioselectivity challenges in pyrazole ring modification be addressed?

Q. Advanced

  • Protecting Groups : Temporarily block the 1-methyl position using Boc groups to direct functionalization to the 4-boronic site .
  • Directed ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the pyrazole ring before boronation .

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